Enhanced Lipophilicity Drives Differential ADME Prediction vs. 1-Cyanoimidazole and 2-Phenylimidazole-4-carbonitrile
The XLogP3-AA value of 4-methyl-2-phenyl-1H-imidazole-1-carbonitrile is 2.2, representing a 2.0 log unit increase over the parent 1-cyanoimidazole (XLogP3-AA = 0.2) and a 0.4 log unit increase over 2-phenylimidazole-4-carbonitrile (XLogP3-AA = 1.8) [1][2][3]. This higher lipophilicity predicts improved membrane permeability and potentially altered tissue distribution, which is critical when the compound is used as a pharmaceutical intermediate.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-Cyanoimidazole: 0.2; 2-Phenylimidazole-4-carbonitrile: 1.8 |
| Quantified Difference | Δ = +2.0 vs. 1-cyanoimidazole; Δ = +0.4 vs. 2-phenylimidazole-4-carbonitrile |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Pre-selects the compound for lead optimisation programs requiring higher logD to overcome cellular barriers, reducing late-stage attrition due to poor permeability.
- [1] PubChem. 4-Methyl-2-phenyl-1H-imidazole-1-carbonitrile (CID 13143727). https://pubchem.ncbi.nlm.nih.gov/compound/13143727 View Source
- [2] PubChem. N-Cyanoimidazole (CID 2735857). https://pubchem.ncbi.nlm.nih.gov/compound/2735857 View Source
- [3] PubChem. 2-Phenylimidazole-4-carbonitrile (CID 19352201). https://pubchem.ncbi.nlm.nih.gov/compound/19352201 View Source
